

# Azelastine and its Impurities: A Technical Guide to Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and impurity profiling of azelastine. It is designed to be a comprehensive resource for professionals in the fields of pharmaceutical research and development. The document details the historical context of azelastine's development, outlines its synthetic pathways, discusses the formation and characterization of related impurities, and presents its mechanism of action through detailed diagrams and experimental protocols.

# **Discovery and Historical Development**

Azelastine, a second-generation antihistamine, was first synthesized in 1971 by Dietrich.[1] Its development was a collaborative effort between the Japanese company Eisai Co., Ltd., and Degussa GmbH in West Germany.[1] Patented in 1971, it was introduced for medical use in 1986.[1] Azelastine is a phthalazinone derivative recognized for its potent histamine H1 receptor antagonist activity, mast cell stabilizing effects, and anti-inflammatory properties.[2][3]

Initially developed for asthma treatment, its anti-allergic properties led to its primary application in treating allergic rhinitis (hay fever) and allergic conjunctivitis.[1][5] The U.S. Food and Drug Administration (FDA) approved the prescription nasal spray formulation (Astelin) in 1996 and an ophthalmic solution (Optivar) in 2000.[1] Astepro, another nasal spray, was approved in 2008 and became available over-the-counter in 2021.[1][6] Today, azelastine is available as a



generic medication and is widely prescribed, ranking as the 142nd most commonly prescribed medication in the United States in 2023.[1]

Table 1: Key Milestones in the Development of Azelastine

| Year | Milestone                                                                | Reference |
|------|--------------------------------------------------------------------------|-----------|
| 1971 | First synthesis by Dietrich and patent filed.                            | [1]       |
| 1986 | First introduced for medical use.                                        | [1]       |
| 1996 | FDA approval of Astelin nasal spray for allergic rhinitis.               | [1]       |
| 2000 | FDA approval of Optivar ophthalmic solution for allergic conjunctivitis. | [1]       |
| 2008 | FDA approval of Astepro nasal spray.                                     | [1][6]    |
| 2021 | Astepro becomes available over-the-counter in the US.                    | [1]       |

# **Synthesis of Azelastine Hydrochloride**

Several synthetic routes for azelastine hydrochloride have been reported in scientific literature and patents. A prevalent method involves a multi-step process starting from N-methylhexahydroazepin-4-one hydrochloride. This pathway is notable for its efficiency and has been subject to various refinements to improve yield and purity.[7][8][9]





Click to download full resolution via product page

Caption: General workflow for the synthesis of Azelastine Hydrochloride.

Alternative synthesis strategies have also been explored. One method begins with the cyclization of alpha-(p-chlorophenyl)acetophenone-o-carboxylic acid with hydrazine sulfate to yield 4-(p-chlorobenzyl)-1-(2H)-phthalazinone, which is subsequently condensed with 2-(2-chloroethyl)-N-methylpyrrolidine.[10] Variations in starting materials and reaction conditions have been investigated to optimize the overall yield, with some patented processes claiming total yields between 70-80%.[9]

Table 2: Comparison of Reported Synthesis Yields for Azelastine Hydrochloride



| Synthesis Method                                     | Reported Overall Yield | Reference |
|------------------------------------------------------|------------------------|-----------|
| Method starting with N-methyl piperidine-4-ketone    | 48.6%                  | [7][9]    |
| Condensation of N-methyl hexahydro-azepin-4-one HCl  | 67%                    | [7]       |
| Acylhydrazone formation, reduction, and condensation | 70-80%                 | [9]       |

# Experimental Protocol: Synthesis from N-Methylhexahydroazepin-4-one

The following protocol is a representative example based on methodologies described in the patent literature.[8][9]

### Step 1: Acylhydrazone Formation

- To a reaction vessel, add 1-methylhexahydro-4H-azepinone hydrochloride and benzoyl hydrazine (molar ratio of approximately 1:1.1).[9]
- Allow the mixture to react at room temperature with stirring for 1-5 hours.[8]
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
- Upon completion, the resulting acylhydrazone is typically used in the next step without further purification.

#### Step 2: Reduction of Acylhydrazone

- Cool the reaction mixture containing the acylhydrazone to 0-20°C using an ice-salt bath.[8]
- Add a solution of potassium hydroxide in methanol dropwise over several hours while maintaining the low temperature.[8]
- Add potassium borohydride portion-wise to the cooled mixture.[8]



- Continue stirring at a low temperature for 30 minutes, then warm the reaction to 40-50°C and stir for approximately 6 hours.[8]
- After the reaction is complete, perform an aqueous workup and extract the reduced product with a suitable organic solvent (e.g., dichloromethane).[11]

#### Step 3: Condensation and Salt Formation

- The reduced product is subjected to acidolysis to yield the key amine intermediate.
- Mix the acidolysis product with 2-(p-chlorobenzoyl)benzoic acid in a suitable solvent.
- Heat the mixture to reflux to facilitate the condensation reaction, forming the azelastine free base.
- After the reaction is complete, cool the mixture and precipitate azelastine hydrochloride by adding an ether solution containing HCI.[8]
- Collect the solid product by filtration, wash with a cold solvent, and dry under a vacuum. The final product can be recrystallized from a solvent like ethanol to achieve high purity.[11]

## **Azelastine Impurities**

The control of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring drug safety and efficacy. Impurities in azelastine can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the final product.[2][12] Regulatory bodies like the FDA and EMA provide strict guidelines for the acceptable levels of these impurities.[12]

Common types of impurities found in azelastine include:

- Related Substances: These are structurally similar compounds formed during the synthesis process.[12]
- Degradation Products: These arise from the chemical breakdown of azelastine when exposed to factors like acid, base, light, or heat.[12][13]
- Residual Solvents: Trace amounts of solvents used during manufacturing may remain in the final API.[12]



Recent studies have focused on identifying, synthesizing, and characterizing novel impurities of azelastine to improve impurity profiling and ensure regulatory compliance.[14]



Click to download full resolution via product page

Caption: Logical relationship of impurity formation in azelastine production.

Table 3: Common Impurities of Azelastine



| Impurity Name                       | CAS Number  | Molecular<br>Formula | Origin                  | Reference |
|-------------------------------------|-------------|----------------------|-------------------------|-----------|
| Azelastine EP<br>Impurity B         | 117078-69-0 | C14H21N3O            | Synthesis-related       | [2][3]    |
| Azelastine HCl<br>Isomer            | N/A         | C22H24CIN3O          | Synthesis-related       | [2]       |
| Azelastine<br>related<br>compound D | N/A         | N/A                  | Synthesis-related       | [2]       |
| Azelastine N-<br>oxide              | N/A         | C22H24CIN3O2         | Degradation             | [14]      |
| Desmethylazelas<br>tine             | N/A         | C21H22CIN3O          | Metabolite/Impuri<br>ty | [14][15]  |
| Azelastine<br>desmethyl<br>nitroso  | N/A         | C21H21CIN4O2         | Synthesis-related       | [14]      |

## **Analytical Methods for Impurity Profiling**

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of azelastine and its impurities. Stability-indicating HPLC methods have been developed to separate degradation products from the main compound.[13][16]

Table 4: Example HPLC Method for Azelastine Impurity Profiling



| Parameter      | Condition                                                                     | Reference |  |
|----------------|-------------------------------------------------------------------------------|-----------|--|
| Column         | Baker bond phenyl hexyl, 250 x 4.6 mm, 5 μm                                   | [13][17]  |  |
| Mobile Phase A | Mixture of octane sulfonic acid sodium salt and trifluoroacetic acid in water | [13][17]  |  |
| Mobile Phase B | Acetonitrile                                                                  | [13][17]  |  |
| Elution Mode   | Gradient                                                                      | [13][17]  |  |
| Flow Rate      | 1.0 mL/min                                                                    | [13][17]  |  |
| Detection      | UV/PDA at 239 nm                                                              | [13][17]  |  |
| LOD            | 0.006 μg/mL for Azelastine                                                    | [13][17]  |  |
| LOQ            | 0.019 μg/mL for Azelastine                                                    | [13][17]  |  |

This method has been validated according to ICH guidelines and demonstrated to be accurate, precise, specific, and robust for routine quality control testing.[13][17] Forced degradation studies show that azelastine undergoes significant degradation under basic (15%) and acidic (8.7%) conditions, while being relatively stable to thermal and oxidative stress.[13][17]

## **Pharmacological Mechanism of Action**

Azelastine exerts its therapeutic effects through a multi-faceted mechanism. It is primarily known as a potent and selective histamine H1-receptor antagonist.[4][18] By competitively blocking H1 receptors on nerve endings, smooth muscle, and glandular cells, it prevents histamine from initiating the allergic cascade, thereby mitigating symptoms like itching, sneezing, and rhinorrhea.[4][19]

Beyond its antihistaminic action, azelastine exhibits significant anti-inflammatory and mast cell-stabilizing properties. It inhibits the release of various inflammatory mediators from mast cells, including histamine, tryptase, leukotrienes, and cytokines (e.g., TNF-alpha).[4][19][20] This dual action of blocking histamine effects and preventing mediator release makes it highly effective in managing the early and late phases of allergic reactions.[20]





Click to download full resolution via product page

Caption: Pharmacological signaling pathway of Azelastine.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Azelastine Wikipedia [en.wikipedia.org]
- 2. Azelastine Impurities Manufacturers & Suppliers Daicel Pharma Standards [daicelpharmastandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 5. US5164194A Azelastine containing medicaments Google Patents [patents.google.com]
- 6. Azelastine hydrochloride American Chemical Society [acs.org]
- 7. CN102391253A Synthetic technology of azelastine hydrochloride Google Patents [patents.google.com]
- 8. Synthetic technology of azelastine hydrochloride Eureka | Patsnap [eureka.patsnap.com]
- 9. CN113956239A Azelastine hydrochloride, and preparation method and application thereof Google Patents [patents.google.com]
- 10. Synthesis of Azelastine hydrochloride Chempedia LookChem [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. veeprho.com [veeprho.com]
- 13. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 15. Azelastine | C22H24ClN3O | CID 2267 PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. droracle.ai [droracle.ai]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Azelastine and its Impurities: A Technical Guide to Discovery, Synthesis, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b610701#discovery-and-synthesis-of-azelastine-and-its-impurities]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com